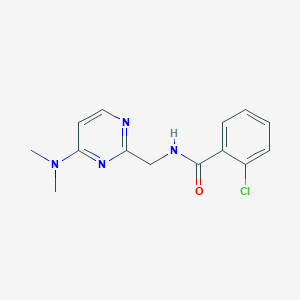

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)13-7-8-16-12(18-13)9-17-14(20)10-5-3-4-6-11(10)15/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRFBAYZEPZKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyrimidinylmethyl Intermediate: The pyrimidinylmethyl intermediate can be synthesized by reacting 4-(dimethylamino)pyrimidine with a suitable alkylating agent under basic conditions.

Coupling with Benzamide: The intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the pyrimidine ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Reduced derivatives with potential changes in biological activity.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the target. The chloro group can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences physicochemical properties and bioactivity. Key analogs from the evidence include:

Table 1: Comparison of Pyrimidine-Substituted Benzamides

Key Observations :

- Electron-Withdrawing vs. Donating Groups: Dichloro substituents (compound 14, Ev2) increase melting points (156–158°C) compared to methyl groups (compound 15, 126–128°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The target compound’s dimethylamino group (electron-donating) may reduce crystallinity, lowering its melting point relative to chloro analogs.

- Linkage Flexibility : The target compound’s methylene bridge (-CH₂-) offers greater conformational flexibility than carbamoyl (-CONH-) linkages in ’s derivatives. This could enhance binding to flexible enzyme pockets, as seen in kinase inhibitors like imatinib (Ev5), which employ similar strategies for target engagement .

Spectroscopic and Computational Insights

- NMR Trends : NH proton signals in carbamoyl-linked analogs (Ev2) appear downfield (10.98–11.89 ppm), indicative of strong hydrogen bonding. The target compound’s methylene linkage may shift NH signals upfield due to reduced hydrogen-bonding capacity .

- Computational Properties: The chromeno-pyrimidine analog (Ev10) has a topological polar surface area (TPSA) of 64.1 Ų, suggesting moderate solubility.

Biological Activity

2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chlorinated benzamide linked to a dimethylaminopyrimidine moiety, which is crucial for its biological interactions.

1. Antitumor Activity:

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

2. Inhibition of Enzymatic Activity:

The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression. In vitro assays revealed that it exhibits an IC50 value of approximately 1.30 μM against solid tumor cells, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | HepG2 (liver cancer) | 1.30 | HDAC inhibition, apoptosis induction |

| Antimicrobial | Various bacterial strains | Not specified | Disruption of cell membrane integrity |

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates favorable absorption and distribution characteristics. Preliminary toxicity studies suggest that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . Further studies are needed to comprehensively assess its safety profile.

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide?

The synthesis typically involves sequential functionalization of pyrimidine and benzamide moieties. A common approach includes:

- Step 1 : Preparation of 4-(dimethylamino)pyrimidine derivatives via nucleophilic substitution or palladium-catalyzed coupling reactions.

- Step 2 : Chlorination at the 2-position of the pyrimidine ring using POCl₃ or SOCl₂ under controlled conditions .

- Step 3 : Coupling the chlorinated pyrimidine with a benzamide intermediate via reductive amination or Mitsunobu reaction.

- Purification : Normal-phase chromatography (e.g., silica gel with methanol/dichloromethane gradients) ensures high purity . Key challenges include minimizing side reactions during chlorination and optimizing coupling yields.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methylene (-CH₂-) protons in the pyrimidine-benzamide linker. For example, the dimethylamino group in pyrimidine shows a singlet at ~3.0 ppm .

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns (e.g., chlorine’s M+2 peak) . Discrepancies in spectral data may arise from tautomerism in the pyrimidine ring or solvent effects, requiring DFT calculations for validation .

Q. What are the primary stability concerns for this compound under experimental conditions?

- Hydrolysis : The 2-chloro group is susceptible to nucleophilic attack by water/moisture, necessitating anhydrous storage (e.g., desiccated, -20°C).

- Photodegradation : UV exposure can cleave the benzamide bond; use amber vials for light-sensitive reactions .

- Thermal Stability : Decomposition above 150°C (TGA data recommended) limits high-temperature applications .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s molecular conformation?

- Crystal Growth : Slow evaporation of a saturated DMSO/EtOH solution yields diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL refines positional and anisotropic displacement parameters. The dimethylamino group’s planarity and benzamide torsional angles are critical for validating hydrogen-bonding networks .

- Validation : Check R-factor convergence (<5%) and residual electron density maps to resolve disorder in the pyrimidine ring .

Q. What methodologies address contradictory bioactivity data in kinase inhibition assays?

- Assay Optimization : Use ATP-competitive binding assays (e.g., TR-FRET) with purified kinases (e.g., CDK7) to minimize off-target effects .

- Data Normalization : Include positive controls (e.g., THZ1 for CDK7 inhibition) and correct for solvent interference (DMSO <0.1%) .

- Contradiction Analysis : If IC₅₀ varies across studies, evaluate cell permeability (via LC-MS intracellular concentration measurements) or metabolic stability (microsomal assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-binding pockets (e.g., STAT3 or MYC promoters). Key interactions include:

- Hydrogen bonds between the benzamide carbonyl and Arg/Lys residues.

- Hydrophobic contacts with the chloro-substituted pyrimidine .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.

- Validation : Compare predicted binding energies with experimental ITC data .

Q. What strategies resolve discrepancies in synthetic yields across literature reports?

- Replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via HPLC .

- Kinetic Analysis : Use in-situ IR or NMR to monitor reaction progress and identify rate-limiting steps (e.g., coupling efficiency).

- Alternative Routes : Explore microwave-assisted synthesis to improve yields of the pyrimidine-benzamide coupling step .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.